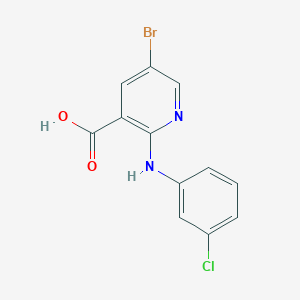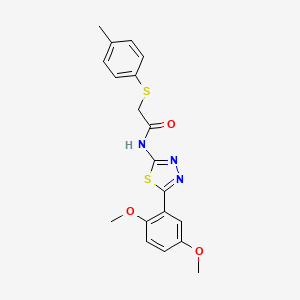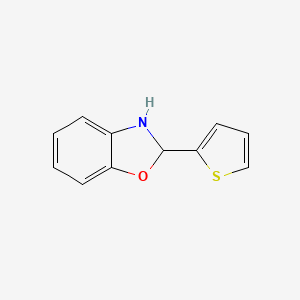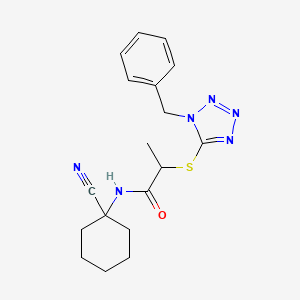
3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catalyst-Free Synthesis Analysis
The synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives is a significant advancement in the field of organic chemistry. These novel compounds were created through a 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by a rearrangement process. Remarkably, this synthesis occurs rapidly under mild conditions and does not require a catalyst, which simplifies the procedure and potentially reduces costs and environmental impact .
Molecular Structure Analysis
In a separate study, the molecular structure of a pyrazole derivative was extensively characterized. The compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was analyzed using various techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction. The X-ray structure indicated that the pyrazole ring adopts an E-form and an envelope conformation. The crystal structure is stabilized by intermolecular hydrogen bonds, leading to a three-dimensional supramolecular self-assembly. This study also included Hirshfeld surface analysis, thermogravimetric analysis, and calculations of the molecular electrostatic potential, providing a comprehensive understanding of the compound's structure and stability .
Chemical Reactions Analysis
Although the specific compound "3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is not directly mentioned in the provided papers, the methodologies and analyses from these studies can be applied to understand its potential chemical reactions. The use of 1,3-dipolar cycloaddition in the synthesis of related compounds suggests that similar strategies could be employed for the synthesis of this compound. Additionally, the detailed structural analysis performed in the second study provides a framework for predicting the reactivity and interaction of the compound with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in these studies are inferred from their molecular structures and the synthesis methods used. The catalyst-free synthesis implies that the compounds might have stable structures that do not require harsh conditions to form. The detailed molecular structure analysis, including the study of intermolecular interactions and thermal stability, suggests that these compounds could have significant thermal stability and might exhibit specific intermolecular interactions that could affect their solubility, melting points, and other physical properties. The nonlinear optical properties discussed in the third study also indicate that these compounds could have applications in materials science, particularly in the development of new optical materials .
Relevant Case Studies
The papers provided do not include specific case studies related to the compound . However, the methodologies and analyses presented could serve as a basis for future case studies that explore the applications of such compounds in various fields, such as materials science, pharmaceuticals, and organic synthesis. The synthesis and structural characterization techniques are particularly relevant for designing new compounds with desired properties and functions .
科学的研究の応用
Chemical Synthesis and Reactions
Compounds with complex structures similar to the query are often subjects of synthetic chemistry research, focusing on their preparation, properties, and potential as intermediates in organic synthesis. For instance, research on the chemistry and properties of heterocyclic compounds, including pyridine and benzimidazole derivatives, underscores the versatility of these molecules in forming complex ligands and catalysts for various chemical reactions (Boča et al., 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt]. Such studies lay the groundwork for understanding the reactivity and applications of compounds like 3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide in synthetic chemistry.
Biological and Electrochemical Activity
The biological and electrochemical activities of heterocyclic compounds, as well as their structural analogs, have been a significant area of interest. This includes their potential use in medicinal chemistry, as illustrated by investigations into Knoevenagel condensation products, which have shown remarkable anticancer activity, highlighting the importance of such compounds in drug development (Tokala et al., 2022)[https://consensus.app/papers/contribution-knoevenagel-condensation-products-toward-tokala/f00114a639b2501cb59f1d8acfc04380/?utm_source=chatgpt]. The structure-activity relationships derived from these studies could inform the potential therapeutic uses of complex benzamide derivatives.
Environmental Persistence and Toxicity
Research on the environmental fate and behavior of structurally complex organic compounds, including those used in pharmaceuticals and personal care products, is crucial for understanding their ecological impact. Studies on parabens, for example, have revealed insights into the biodegradability, bioaccumulation, and potential endocrine-disrupting effects of widely used organic compounds (Haman et al., 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]. This research area may provide a context for assessing the environmental and health implications of novel benzamide derivatives.
特性
IUPAC Name |
3-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-6-15-11-17(25)22-19(20-15)24-16(10-13(3)23-24)21-18(26)14-8-5-7-12(2)9-14/h5,7-11H,4,6H2,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPICUUEXFNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)




![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)
![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)


